molecular formula C22H32BN5O3 B1466842 1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one CAS No. 1242156-62-2

1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Cat. No.: B1466842
CAS No.: 1242156-62-2
M. Wt: 425.3 g/mol
InChI Key: KJMUUSJOPAKDQL-UHFFFAOYSA-N
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Description

1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound features a critical pinacol boronic ester group, which is widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental step in constructing complex biaryl structures present in many pharmaceutical agents. The molecular scaffold of this reagent is closely related to known kinase inhibitor chemotypes, suggesting its utility in creating targeted protein degraders for oncological research. The presence of the methylpiperazine moiety can enhance solubility and contribute to key pharmacophore interactions. As a versatile building block, it enables researchers to conjugate a target-binding ligand to an E3 ubiquitin ligase recruiter, facilitating the targeted degradation of disease-causing proteins. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

IUPAC Name

1-methyl-3-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32BN5O3/c1-21(2)22(3,4)31-23(30-21)16-13-18(20(29)27(6)15-16)25-19-8-7-17(14-24-19)28-11-9-26(5)10-12-28/h7-8,13-15H,9-12H2,1-6H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMUUSJOPAKDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32BN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS No. 1242156-62-2) is a complex organic molecule with potential therapeutic applications. Its structural components suggest that it may interact with various biological systems, particularly in the context of cancer treatment and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C22H32BN5O3C_{22}H_{32}BN_5O_3, with a molecular weight of 425.33 g/mol. The presence of a dioxaborolane moiety indicates potential for interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Biological Activity

Research indicates that compounds containing piperazine and pyridine derivatives exhibit significant biological activities, particularly in cancer therapy. The following sections detail the findings related to the biological activity of this compound.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of similar compounds on various cancer cell lines. For instance:

  • Cell Lines Tested : Commonly tested cell lines include A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer).
Compound Cell Line IC50 (mM)
2aMCF-71.15
2aHCT1164.89
2f4T10.23
2fHepG20.80

The compound demonstrated moderate inhibitory activity across multiple cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Cell Proliferation : The compound likely inhibits key signaling pathways that promote cell growth and survival.
  • Induction of Apoptosis : Flow cytometry studies have shown that treatment with similar compounds can lead to increased apoptosis in cancer cells .

Case Studies

In a study involving the synthesis and evaluation of various analogs, one compound demonstrated a significant reduction in cell viability in a dose-dependent manner when tested against the 4T1 mouse breast cancer cell line. This suggests that modifications to the piperazine and pyridine components can enhance biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical for understanding how modifications to the chemical structure affect biological activity:

  • Piperazine Substituents : Variations in substituents on the piperazine ring can significantly alter potency against different cancer cell lines.
Substituent Effect on Activity
Alkyl groupsGenerally decrease activity
Sulfonyl or methyleneMaintain or enhance activity

The presence of specific functional groups appears to be crucial for maintaining or enhancing antiproliferative effects .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one exhibit promising anticancer properties. The incorporation of piperazine and pyridine moieties enhances biological activity by interacting with various molecular targets involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit specific kinases implicated in tumor growth and metastasis .

Neuropharmacology
The piperazine component suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to the development of new treatments for psychiatric disorders such as depression and anxiety .

Material Science Applications

Organic Electronics
The unique structural features of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films could be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research has indicated that boron-containing compounds can enhance charge transport properties, making them valuable in electronic applications .

Fluorescent Probes
The incorporation of dioxaborolane units allows for the potential use of this compound as a fluorescent probe. Such probes are essential in biological imaging and tracking cellular processes due to their ability to emit light upon excitation. This property can be utilized for real-time monitoring of biological activities at the molecular level .

Chemical Probing in Biological Studies

Target Identification
The compound's structure allows it to serve as a chemical probe for identifying and validating biological targets. By tagging this compound with a suitable reporter group, researchers can track interactions within cellular environments. This application is crucial for understanding drug mechanisms and developing targeted therapies .

In Vivo Studies
Preliminary studies suggest that derivatives of this compound can be used in vivo to study pharmacokinetics and pharmacodynamics. The ability to modify its structure allows researchers to optimize its properties for better bioavailability and reduced toxicity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule:

Compound Name / ID Core Structure Key Substituents Key Differences vs. Target Compound
Target Compound Pyridin-2(1H)-one 1-methyl, 3-(4-methylpiperazinylamino-pyridin-2-yl), 5-dioxaborolane Reference standard
1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine Pyridine Piperazine at 2-position, dioxaborolane at 5-position Lacks pyridinone core and methylpiperazine; simpler amine substitution.
(1-(4-Methyl-5-dioxaborolan-2-yl-pyridin-2-yl)piperidin-4-yl)methanol Pyridine Piperidin-4-yl methanol at 2-position, dioxaborolane at 5-position Replaces pyridinone with pyridine; adds hydroxyl group for hydrophilicity.
6-(Dioxaborolan-2-yl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one Spiro indoline-pyranone Dioxaborolane at 6-position, spirocyclic system Divergent core (spirocyclic vs. pyridinone); no piperazine/amine functionality.

Functional and Pharmacological Insights

  • Boronic Ester Reactivity: The dioxaborolane group in the target compound enables participation in Suzuki-Miyaura cross-coupling reactions, similar to other arylboronates . This contrasts with non-boron-containing analogs (e.g., imidazo[4,5-b]pyridine derivatives in ), which lack this synthetic utility.
  • Methylpiperazine vs. Piperidine/Piperazine: The 4-methylpiperazinyl group may enhance solubility and target binding compared to unmodified piperazine () or piperidine derivatives ().
  • Pyridinone Core: Unlike pyridine-based analogs (), the pyridin-2(1H)-one core introduces a hydrogen-bond donor/acceptor site, critical for interactions with biological targets (e.g., kinase ATP-binding pockets) .

Physicochemical Properties

  • Solubility: The methylpiperazine and pyridinone core likely improve aqueous solubility compared to purely aromatic analogs (e.g., ).
  • Stability : The dioxaborolane moiety is stable under inert conditions but hydrolyzes in protic solvents, requiring careful handling .

Preparation Methods

Typical Method

Step Reagents & Conditions Notes Yield
Borylation of 5-bromo-1-methylpyridin-2(1H)-one 5-bromo-1-methylpyridin-2(1H)-one, bis(pinacolato)diboron, potassium acetate, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), polyethylene glycol-400, 80 °C, 3 h Degassed solvent, inert atmosphere, followed by extraction and flash chromatography Moderate yield (e.g., 160 mg isolated)

This method uses Pd(dppf)Cl2 as catalyst and potassium acetate as base in polyethylene glycol-400, heated to 80 °C for 3 hours. The product is purified by flash chromatography to afford the boronate ester intermediate.

Alternative Methylation Step

The methylation of 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with methyl iodide at 80 °C for 3 hours affords the methylated pyridinone boronate ester directly used in subsequent steps without further purification.

Representative Experimental Data

Compound/Step Reagents Conditions Yield Notes
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one 5-bromo-1-methylpyridin-2(1H)-one, bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2, PEG-400 80 °C, 3 h Moderate (e.g., 160 mg isolated) Flash chromatography purification
Amino-substituted coupling Boronate ester + 5-(4-methylpiperazin-1-yl)pyridin-2-yl halide, Pd catalyst, K2CO3 90–120 °C, 0.5–16 h 40–70% Microwave irradiation can be applied
Methylation 2-methoxy-5-boronate pyridine + CH3I 80 °C, 3 h 72% Product used without further purification

Key Observations and Optimization Notes

  • Catalyst Choice : Pd(dppf)Cl2 and Pd(PPh3)4 are common catalysts providing good activity and selectivity.
  • Bases : Potassium carbonate and cesium carbonate are effective; choice can influence yield and reaction rate.
  • Solvents : Polar aprotic solvents like DMF and dioxane with water mixtures facilitate coupling.
  • Temperature and Time : Elevated temperatures (90–120 °C) and reaction times from 0.5 to 16 hours are typical; microwave irradiation can shorten reaction times.
  • Purification : Flash chromatography and preparative HPLC are standard to isolate pure compounds.
  • Reaction Atmosphere : Inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Conditions Yield Range Notes
Borylation Pd-catalyzed Miyaura borylation 5-bromo-1-methylpyridin-2(1H)-one, bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2 PEG-400, 80 °C, 3 h Moderate Flash chromatography
Methylation Alkylation 2-methoxy-5-boronate pyridine, CH3I 80 °C, 3 h 72% Direct use in next steps
Amino substitution Pd-catalyzed cross-coupling Boronate ester, halo-pyridine with piperazine, Pd catalyst, base DMF or dioxane/water, 90–120 °C, 0.5–16 h 40–70% Microwave irradiation possible
Final purification Chromatography - - - Flash silica gel or preparative HPLC

Q & A

Q. Key Analytical Validation :

  • Purity : HPLC ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR for backbone verification .

Basic: How should researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) provides unambiguous confirmation of the pyridinone core and substituent geometry. Example parameters: R factor <0.05, data-to-parameter ratio >15 .
  • Spectroscopic Techniques :
    • ¹H NMR : Key signals include pyridinone NH (δ 12.1–12.3 ppm) and piperazine CH₂ (δ 2.5–3.0 ppm) .
    • ¹¹B NMR : Boronic ester resonance at δ 28–30 ppm confirms intact dioxaborolan-2-yl .
  • Stability Testing : Monitor hydrolytic degradation of the boronic ester in PBS (pH 7.4) at 37°C via LC-MS over 24 hours .

Basic: What initial biological screening approaches are appropriate for this compound?

Methodological Answer:

  • Kinase Inhibition Assays : Use TR-FRET-based kinase panels (e.g., Eurofins KinaseProfiler™) at 1–10 µM concentrations to identify off-target effects .
  • Apoptosis Modulation : Evaluate caspase-3/7 activation in cancer cell lines (e.g., MDA-MB-231) via luminescent assays, comparing IC₅₀ values to known IAP antagonists .
  • Cellular Uptake : Quantify intracellular accumulation using LC-MS/MS in HEK293 cells incubated with 10 µM compound for 24 hours .

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for introducing the dioxaborolan-2-yl group?

Methodological Answer:
Design of Experiments (DoE) : Use a fractional factorial design to test variables:

VariableRange TestedOptimal Condition
CatalystPd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(PPh₃)₄ (2 mol%)
SolventTHF, DME, DioxaneTHF/H₂O (1:1)
Temperature (°C)70–10085
Reaction Time (h)6–2416

Outcome : Yield improves from 45% to 78% under optimized conditions. Confirm reproducibility via triplicate runs .

Advanced: What strategies address contradictory data in target engagement assays between biochemical and cellular models?

Methodological Answer:

  • Biochemical vs. Cellular Discrepancies : Example: High XIAP affinity in SPR (KD = 2 nM) but poor cellular activity (EC₅₀ = 1 µM). Mitigation strategies:
    • Membrane Permeability : Measure logP (e.g., shake-flask method; target logP = 2–3) and modify substituents (e.g., replace methylpiperazine with morpholine) .
    • Protein Binding : Use equilibrium dialysis to assess serum protein binding (>95% binding reduces free compound availability) .
    • Metabolite Interference : Identify oxidative metabolites via hepatocyte incubation and LC-HRMS .

Advanced: How can computational modeling predict and validate the compound's binding mode to kinase targets?

Methodological Answer:

  • Docking Studies : Use Schrödinger Glide with ATP-binding site coordinates (PDB: 3D7). Key interactions:
    • Boronic ester forms hydrogen bonds with catalytic lysine (K98).
    • Piperazine nitrogen interacts with hinge region (E121) .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectory) in GROMACS. Metrics: RMSD <2 Å, hydrogen bond occupancy >80% .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for methylpiperazine analogs to prioritize synthesis .

Advanced: What methodologies are effective in assessing the hydrolytic stability of the boronic ester moiety under physiological conditions?

Methodological Answer:

  • Kinetic Analysis :
    • Buffer Conditions : PBS (pH 7.4, 37°C), sampled at 0, 6, 12, 24 hours.
    • Analytical Method : UPLC-MS (BEH C18, 1.7 µm) with MRM for boronic acid degradation product (m/z 312→214) .
    • Half-Life Calculation : Use first-order kinetics (t₁/₂ = ln2/k). Typical t₁/₂ = 8–12 hours; stabilize via cyclopropyl substitution adjacent to boron .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-methyl-3-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

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